molecular formula C14H11BrClNO2 B2446275 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol CAS No. 299201-34-6

4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol

Cat. No.: B2446275
CAS No.: 299201-34-6
M. Wt: 340.6
InChI Key: BATWUKVVGIRFCM-CAOOACKPSA-N
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Description

4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol is an organic compound with the molecular formula C14H11BrClNO2.

Preparation Methods

The synthesis of 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3-chloro-4-methoxyaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to facilitate the formation of the imine linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The bromine and chlorine atoms may also contribute to the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar compounds to 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol include:

  • 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}aniline
  • 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}benzene

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATWUKVVGIRFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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